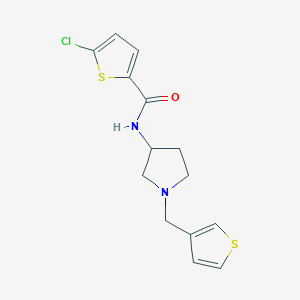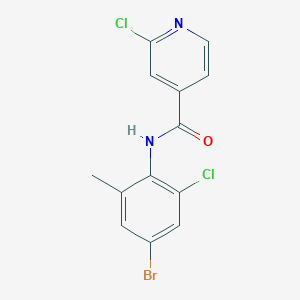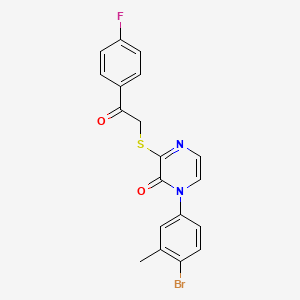![molecular formula C17H23ClN2OS B2697174 (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2380040-34-4](/img/structure/B2697174.png)
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known as CTDM, is a compound that has been extensively studied for its potential therapeutic applications. CTDM is a member of the diazepanone family, which has been shown to exhibit a wide range of pharmacological activities. In
科学研究应用
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. In psychiatry, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential use in the treatment of schizophrenia and depression. In oncology, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs.
作用机制
The exact mechanism of action of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone is not fully understood. However, it is believed that (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone acts as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in an increased inhibitory effect of GABA, leading to the anxiolytic and sedative effects of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
Biochemical and Physiological Effects:
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and sedative effects. (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This results in a decreased excitatory effect, leading to the anxiolytic and sedative effects of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
实验室实验的优点和局限性
(3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has several advantages for lab experiments. It is a highly selective compound, making it useful for studying the specific effects of GABA-A receptor modulation. It is also a well-characterized compound, with a known synthesis method and pharmacological profile. However, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a highly lipophilic compound, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. One area of research is the development of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone and its long-term effects. Overall, (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成方法
The synthesis of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves the condensation of 3-chlorobenzaldehyde with 4-(thian-4-yl)-1,4-diaminobutane in the presence of acetic acid and acetic anhydride. The resulting product is then treated with methyl iodide to obtain (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone. This synthesis method has been optimized to yield high purity and high yield of (3-Chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-15-4-1-3-14(13-15)17(21)20-8-2-7-19(9-10-20)16-5-11-22-12-6-16/h1,3-4,13,16H,2,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJXXCBCOOMSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzoyl)-4-(thian-4-yl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)


![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2697099.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B2697100.png)



![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![3-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2697111.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)